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Introduction

The increasing prevalence of fungal resistance to existing treatments necessitates the
continuous development of novel fungicidal agents. Acetophenone and its derivatives have
emerged as a promising scaffold in the design of new antimicrobial compounds due to their
versatile chemical reactivity and broad spectrum of biological activities. Among these, 2',6'-
Dichloroacetophenone presents an attractive starting material for the synthesis of new
fungicides. The presence of two chlorine atoms on the phenyl ring can enhance the lipophilicity
and electronic properties of the resulting molecules, potentially leading to improved antifungal
efficacy.

These application notes provide detailed protocols for the synthesis of three classes of
potential novel fungicides derived from 2',6'-Dichloroacetophenone: triazoles, oxime ethers,
and chalcones. While specific antifungal activity data for derivatives of 2',6'-
Dichloroacetophenone is not extensively available in published literature, the protocols
provided are based on established synthetic methodologies for analogous compounds.[1][2]
This document also outlines a standard protocol for in vitro antifungal activity screening to
enable the evaluation of these novel compounds.
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Data Presentation: Quantitative Antifungal Activity
of Structurally Related Compounds

To provide a reference for the potential efficacy of newly synthesized compounds, the following

table summarizes the in vitro antifungal activity of various acetophenone derivatives against

several plant pathogenic fungi. It is important to note that these are examples from the broader

class of acetophenone derivatives, as specific data for 2',6'-dichloroacetophenone

derivatives is not currently published.[3]

Specific
Compound L . IC50 /| EC50
Derivative Target Fungi Reference
Class (ng/mL)
Example
Fusarium
Acetophenone graminearum,
o Compound 3b ] ] 10-19 [4]
Derivative Alternaria solani,
Botrytis cinerea
Cytospora sp.,
Acetophenone Botrytis cinerea,
o Compound 10d 6.0-22.6 [3]
Derivative Magnaporthe
grisea
1,3,4-
o Thanatephorus
Thiadiazole-2- Compound E2 ] 22.2 [3]
_ cucumeris
thioether
1,3,4- .
o Gibberella
Thiadiazole-2- Compound E3 L 215 [5]
) saubinetii
thioether

Experimental Protocols
Protocol 1: Synthesis of a Novel Triazole Fungicide from
2',6'-Dichloroacetophenone

Triazole fungicides are a major class of antifungal agents that act by inhibiting the biosynthesis

of ergosterol, an essential component of the fungal cell membrane.[1] This protocol describes a
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proposed synthesis of a triazole derivative of 2',6'-Dichloroacetophenone.
Reaction Scheme:

e a-Bromination of 2',6'-Dichloroacetophenone: The first step involves the bromination of the
methyl group adjacent to the carbonyl group.

» Nucleophilic Substitution with 1,2,4-Triazole: The resulting a-bromo-2',6'-
dichloroacetophenone is then reacted with 1,2,4-triazole to yield the final triazole fungicide.

Materials:

2',6'-Dichloroacetophenone

e Bromine (Brz)

» Acetic acid

e 1,2,4-Triazole

e Potassium carbonate (K2CO3)

o Acetonitrile (CHsCN)

o Ethyl acetate

o Saturated sodium chloride solution (brine)
e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography
Procedure:

Step 1: Synthesis of a-Bromo-2',6'-dichloroacetophenone

 In a round-bottom flask, dissolve 2',6'-Dichloroacetophenone (1.0 eq) in glacial acetic acid.
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e Slowly add a solution of Bromine (1.05 eq) in acetic acid dropwise to the flask while stirring
at room temperature.

» Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer
Chromatography (TLC).

e Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

 Filter the solid, wash with water until neutral, and dry under vacuum to obtain the crude a-
bromo-2',6'-dichloroacetophenone.

Step 2: Synthesis of 1-(2',6'-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

 In a round-bottom flask equipped with a reflux condenser, combine the crude a-bromo-2',6'-
dichloroacetophenone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in
acetonitrile.

e Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the
reaction by TLC.[1]

 After the reaction is complete, cool the mixture to room temperature and filter to remove
inorganic salts.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

» Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of hexane and ethyl acetate) to yield the pure triazole fungicide.

Characterize the final product using *H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Novel Oxime Ether Fungicide
from 2',6'-Dichloroacetophenone

Oxime ethers are another class of compounds that have shown promising antifungal activities.
[6] This protocol outlines a proposed synthesis of an oxime ether derivative.

Reaction Scheme:
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o Oximation of 2',6'-Dichloroacetophenone: Reaction with hydroxylamine hydrochloride to
form the oxime.

o Williamson Ether Synthesis: Alkylation of the oxime with an appropriate alkyl halide to yield
the oxime ether.

Materials:

o 2'.6'-Dichloroacetophenone

o Hydroxylamine hydrochloride (NH20H-HCI)
o Potassium hydroxide (KOH)

e Ethanol

o Alkyl halide (e.g., benzyl bromide)

e Sodium hydride (NaH)

e Dry Tetrahydrofuran (THF)

» Dichloromethane

» Saturated sodium bicarbonate solution

e Anhydrous magnesium sulfate (MgSOa)
Procedure:

Step 1: Synthesis of 2',6'-Dichloroacetophenone Oxime

o A mixture of 2',6'-dichloroacetophenone and a solution of hydroxylamine hydrochloride in
the presence of potassium hydroxide is refluxed for 30 to 45 minutes.[6]

e Cool the reaction mixture and pour it into ice-cold water.

« Acidify with dilute HCI to precipitate the oxime.
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« Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure 2',6'-
dichloroacetophenone oxime.

Step 2: Synthesis of 2',6'-Dichloroacetophenone O-Benzyl Oxime

In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2
eq) in dry THF.

e Add a solution of 2',6'-dichloroacetophenone oxime (1.0 eq) in dry THF dropwise at 0°C.
 Allow the mixture to warm to room temperature and stir for 30 minutes.

o Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) and stir the reaction mixture at
room temperature overnight.

e Quench the reaction by the slow addition of water.
» Extract the product with dichloromethane.
e Wash the organic layer with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography to obtain the pure oxime ether.

o Characterize the final product using *H NMR, 3C NMR, and mass spectrometry.

Protocol 3: Synthesis of a Novel Chalcone Fungicide
from 2',6'-Dichloroacetophenone

Chalcones, synthesized via the Claisen-Schmidt condensation, are known to possess a wide
range of biological activities, including antifungal properties.[2][7]

Reaction Scheme:

o Claisen-Schmidt Condensation: A base-catalyzed condensation reaction between 2',6'-
dichloroacetophenone and a substituted aromatic aldehyde.
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Materials:

e 2'.6'-Dichloroacetophenone

o Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
e Sodium hydroxide (NaOH)

e Ethanol

¢ Dilute hydrochloric acid (HCI)

e |ce

Procedure:

In a round-bottom flask, dissolve equimolar amounts of 2',6'-dichloroacetophenone and the
substituted aromatic aldehyde in ethanol.[2]

e Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) to the stirred mixture at
room temperature.

» Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
o Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCI.

o Collect the precipitated chalcone by vacuum filtration and wash with cold water until the
filtrate is neutral.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure
chalcone.

Characterize the final product using *H NMR, 13C NMR, and mass spectrometry.

Protocol 4: In Vitro Antifungal Activity Assay (Mycelial
Growth Inhibition)
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This protocol describes a standard method to evaluate the antifungal activity of the newly
synthesized compounds against various fungal pathogens.

Materials:

¢ Synthesized compounds

e Fungal strains (e.g., Fusarium graminearum, Botrytis cinerea)
o Potato Dextrose Agar (PDA) medium

e Dimethyl sulfoxide (DMSO)

» Sterile Petri dishes

 Sterile cork borer (5 mm diameter)

* Incubator

Procedure:

Prepare stock solutions of the synthesized compounds in DMSO.
e Prepare PDA medium and autoclave. Allow it to cool to about 50-60°C.

o Add the appropriate volume of the stock solution of the test compound to the molten PDA to
achieve the desired final concentrations (e.g., 10, 25, 50, 100 ug/mL). Also prepare a control
plate with DMSO only.

o Pour the amended PDA into sterile Petri dishes and allow them to solidify.

 Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an
actively growing fungal culture.

 Incubate the plates at 25-28°C in the dark.

o Measure the diameter of the fungal colony in two perpendicular directions at regular intervals
until the growth in the control plate nearly covers the entire plate.
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o Calculate the percentage of mycelial growth inhibition using the following formula:
o Inhibition (%) = [(dc - dt) / dc] x 100

o where dc is the average diameter of the fungal colony in the control plate and dt is the
average diameter of the fungal colony in the treated plate.

o Determine the ICso value (the concentration of the compound that causes 50% inhibition of
mycelial growth) by plotting the inhibition percentage against the logarithm of the compound
concentration.

Visualizations
Logical Workflow for Synthesis and Evaluation

Evaluation
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Caption: A logical workflow for the synthesis and evaluation of novel fungicides.

Proposed Mechanism of Action for Triazole Fungicides
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Caption: Proposed mechanism of action for triazole fungicides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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